molecular formula C14H26N2O3S B11123542 Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone

Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B11123542
M. Wt: 302.44 g/mol
InChI Key: USMJCASUWFAKLM-UHFFFAOYSA-N
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Description

Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound includes an azepane ring and a piperidine ring, which are connected through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone typically involves the reaction of azepane with 1-(ethylsulfonyl)piperidin-4-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl[1-(ethylsulfonyl)piperidin-4-yl]methanone is unique due to its specific combination of an azepane ring and an ethylsulfonyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H26N2O3S

Molecular Weight

302.44 g/mol

IUPAC Name

azepan-1-yl-(1-ethylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-11-7-13(8-12-16)14(17)15-9-5-3-4-6-10-15/h13H,2-12H2,1H3

InChI Key

USMJCASUWFAKLM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCCC2

Origin of Product

United States

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